5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine
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Overview
Description
5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of several protein kinases, including the tyrosine kinase receptor c-Met, which is involved in the regulation of cell growth, migration, and survival. This compound has been studied extensively for its potential in the treatment of various cancers, including lung cancer, breast cancer, and gastric cancer.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine involves the inhibition of the c-Met receptor tyrosine kinase, which is involved in the regulation of cell growth, migration, and survival. This compound binds to the ATP-binding site of the c-Met receptor and prevents the phosphorylation of downstream signaling molecules, such as Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to reduce the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine in lab experiments include its potency and specificity for the c-Met receptor tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in cancer and other diseases. However, the limitations of using this compound include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on 5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine. One area of interest is the development of more potent and selective inhibitors of the c-Met receptor tyrosine kinase, which could have improved therapeutic efficacy and reduced toxicity. Another area of interest is the identification of biomarkers that could predict the response of cancer patients to this compound, which could help to personalize treatment and improve patient outcomes. Finally, the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, needs to be further explored.
Synthesis Methods
The synthesis of 5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine involves the reaction of 4-(2-methylpyrimidin-4-yl)piperazine with 5-fluoro-2-nitrobenzoic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as triethylamine. The resulting intermediate is then reduced with a reducing agent, such as iron powder, to yield the final product.
Scientific Research Applications
5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine has been studied extensively for its potential in the treatment of various cancers, including lung cancer, breast cancer, and gastric cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer. In addition, this compound has been studied for its potential in the treatment of other diseases, such as fibrosis and inflammatory disorders.
properties
IUPAC Name |
5-fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6/c1-14-21-8-7-16(24-14)25-9-11-26(12-10-25)19-17(20)18(22-13-23-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJGFAPTZLMGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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